L-Norvaline ethyl ester HCl

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

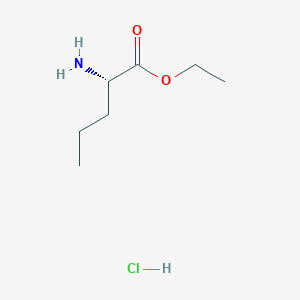

ethyl (2S)-2-aminopentanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-3-5-6(8)7(9)10-4-2;/h6H,3-5,8H2,1-2H3;1H/t6-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHAJBHNQIZAJJM-RGMNGODLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)OCC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](C(=O)OCC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50505010 | |

| Record name | Ethyl L-norvalinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50505010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40918-51-2 | |

| Record name | L-Norvaline, ethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40918-51-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl L-norvalinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50505010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl N-(aminoiminomethyl)-N-methylglycine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

L-Norvaline Ethyl Ester HCl: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Norvaline and its derivatives have garnered significant interest within the scientific community, particularly for their therapeutic potential in conditions associated with endothelial dysfunction and nitric oxide (NO) deficiency. This technical guide provides an in-depth exploration of the core mechanism of action of L-Norvaline Ethyl Ester HCl. While direct quantitative data and specific experimental protocols for the ethyl ester form are not extensively available in current literature, the prevailing hypothesis posits that it functions as a prodrug, undergoing hydrolysis to release the active compound, L-Norvaline. Consequently, this document will focus on the well-documented activities of L-Norvaline as a competitive inhibitor of the arginase enzyme, a critical regulator of L-arginine bioavailability for nitric oxide synthase (NOS). We will delve into the downstream effects of arginase inhibition, the resultant increase in NO production, and the physiological implications for vascular health. This guide will also present available quantitative data for L-Norvaline, detailed experimental methodologies for assessing arginase inhibition and NO production, and visual representations of the key signaling pathways and experimental workflows.

Introduction

L-Norvaline is a non-proteinogenic amino acid and an isomer of the branched-chain amino acid, valine.[1] Its primary pharmacological significance lies in its ability to inhibit the arginase enzyme.[1] Arginase competes with nitric oxide synthase (NOS) for the common substrate L-arginine. By inhibiting arginase, L-Norvaline effectively increases the bioavailability of L-arginine for NOS, leading to enhanced production of nitric oxide.[2] NO is a crucial signaling molecule involved in a myriad of physiological processes, most notably as a potent vasodilator, thereby playing a key role in regulating blood pressure and promoting cardiovascular health.[2]

This compound is a derivative of L-Norvaline, and it is proposed to act as a prodrug.[3] The esterification of the carboxylic acid group is a common strategy in drug development to enhance the bioavailability of a parent compound. It is hypothesized that the ethyl ester moiety of this compound is cleaved by esterases present in the body, releasing L-Norvaline to exert its therapeutic effects. This guide will therefore focus on the established mechanism of action of L-Norvaline.

Core Mechanism of Action: Arginase Inhibition

The central mechanism of action of L-Norvaline is the competitive inhibition of arginase. Arginase is a manganese-containing enzyme that catalyzes the hydrolysis of L-arginine to L-ornithine and urea (B33335). There are two main isoforms of arginase: Arginase I, which is primarily cytosolic and highly expressed in the liver as part of the urea cycle, and Arginase II, a mitochondrial enzyme found in various tissues, including the kidneys, prostate, and macrophages. Both isoforms compete with NOS for L-arginine.

The L-Arginine/Nitric Oxide Pathway

Nitric oxide synthases (NOS) are a family of enzymes that catalyze the production of nitric oxide from L-arginine. There are three main isoforms of NOS:

-

Endothelial NOS (eNOS): Primarily found in endothelial cells, it produces NO that leads to vasodilation.

-

Neuronal NOS (nNOS): Found in neuronal tissue, it plays a role in neurotransmission.

-

Inducible NOS (iNOS): Expressed in various cells in response to inflammatory stimuli, producing large amounts of NO involved in immune responses.

The competition for L-arginine between arginase and NOS is a critical regulatory point for NO production. In pathological conditions such as hypertension and atherosclerosis, an upregulation of arginase activity can lead to a depletion of the L-arginine pool available for NOS, resulting in endothelial dysfunction.

L-Norvaline as a Competitive Inhibitor

L-Norvaline, due to its structural similarity to L-ornithine (the product of the arginase reaction), acts as a competitive inhibitor of arginase. By binding to the active site of the enzyme, L-Norvaline prevents the breakdown of L-arginine, thereby increasing its intracellular concentration and making it more available for NOS to synthesize nitric oxide.

Signaling Pathway

The mechanism of action can be visualized as a signaling pathway where this compound, upon conversion to L-Norvaline, modulates the L-arginine metabolic crossroads.

Caption: this compound is hypothesized to be a prodrug that, after cellular uptake and hydrolysis to L-Norvaline, inhibits arginase, thereby increasing L-arginine availability for nitric oxide synthase (NOS) and enhancing nitric oxide (NO) production.

Quantitative Data

While specific quantitative data for this compound is scarce in the reviewed literature, the following table summarizes the available data for the active compound, L-Norvaline.

| Compound | Target | Assay Type | Value | Organism/Cell Line | Reference |

| L-Norvaline | Arginase | Inhibition of urea production | Inhibition at 10 mM | J774A.1 macrophage lysates | [1] |

Note: The lack of specific IC50 or Ki values for L-Norvaline in readily available literature highlights a significant area for future research.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to elucidating the mechanism of action of L-Norvaline and its derivatives.

Arginase Inhibition Assay (Colorimetric)

This protocol describes a common method to measure arginase activity by quantifying the amount of urea produced.

Objective: To determine the inhibitory effect of a compound on arginase activity.

Materials:

-

Purified arginase enzyme (bovine liver or recombinant)

-

L-arginine solution (substrate)

-

Tris-HCl buffer

-

MnCl₂ solution (cofactor)

-

Urea colorimetric detection kit (e.g., based on the diacetyl monoxime method)

-

Test compound (L-Norvaline or this compound)

-

96-well microplate

-

Microplate reader

Procedure:

-

Enzyme Activation: Pre-incubate the arginase enzyme solution with MnCl₂ in Tris-HCl buffer at 37°C for 10 minutes to ensure full activation.

-

Inhibitor Incubation: In a 96-well plate, add the activated arginase solution to wells containing various concentrations of the test compound (or vehicle control). Incubate at 37°C for 15 minutes.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the L-arginine substrate solution to each well.

-

Reaction Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding a strong acid (e.g., a component of the urea detection kit).

-

Urea Detection: Add the colorimetric reagents for urea detection according to the kit manufacturer's instructions. This typically involves heating the plate.

-

Measurement: After cooling, measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of arginase inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage inhibition against the logarithm of the inhibitor concentration.

Nitric Oxide Production Assay (Griess Assay)

This protocol measures the accumulation of nitrite (B80452), a stable breakdown product of NO, in cell culture supernatants.

Objective: To assess the effect of a compound on nitric oxide production in cells.

Materials:

-

Endothelial cells (e.g., HUVECs - Human Umbilical Vein Endothelial Cells)

-

Cell culture medium and supplements

-

Lipopolysaccharide (LPS) and/or other inflammatory stimuli (for iNOS induction if required)

-

Test compound (L-Norvaline or this compound)

-

Griess Reagent System

-

Sodium nitrite standard solution

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed endothelial cells in a 96-well plate and allow them to adhere and grow to confluence.

-

Cell Treatment: Replace the culture medium with fresh medium containing various concentrations of the test compound. In some experiments, cells may be co-treated with a stimulus (e.g., LPS) to induce iNOS expression. Include appropriate controls (untreated cells, cells with stimulus only).

-

Incubation: Incubate the cells for a specified period (e.g., 24-48 hours) to allow for NO production and its conversion to nitrite.

-

Sample Collection: Collect the cell culture supernatants from each well.

-

Griess Reaction:

-

Add the sulfanilamide (B372717) solution (Griess Reagent A) to each supernatant sample in a new 96-well plate and incubate in the dark for 10 minutes.

-

Add the N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution (Griess Reagent B) and incubate in the dark for another 10 minutes. A pink/purple color will develop in the presence of nitrite.

-

-

Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite.

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve. Calculate the fold-change in NO production in treated cells compared to controls.

Caption: This flowchart outlines a comprehensive experimental approach to validate the hypothesized mechanism of action of this compound, encompassing both in vitro and in vivo studies.

Conclusion and Future Directions

The available evidence strongly supports the role of L-Norvaline as a competitive inhibitor of arginase, leading to increased L-arginine availability for nitric oxide synthase and subsequent enhancement of nitric oxide production. This compound is logically presumed to act as a prodrug of L-Norvaline, designed to improve its pharmacokinetic properties. However, a notable gap exists in the scientific literature regarding the direct characterization of the ethyl ester derivative.

Future research should focus on:

-

Quantitative analysis of arginase inhibition by this compound: Determining the IC50 and Ki values for the ethyl ester form against both Arginase I and II is crucial.

-

Pharmacokinetic studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, including the rate and extent of its hydrolysis to L-Norvaline in vivo.

-

Comparative efficacy studies: Directly comparing the cellular uptake and therapeutic efficacy of this compound with L-Norvaline in relevant in vitro and in vivo models of endothelial dysfunction.

Addressing these research questions will provide a more complete understanding of the pharmacological profile of this compound and solidify its potential as a therapeutic agent for cardiovascular and other related disorders.

References

L-Norvaline Ethyl Ester HCl as an Arginase Inhibitor: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Norvaline, an isomer of the branched-chain amino acid valine, is a known inhibitor of the enzyme arginase.[1] Its ethyl ester hydrochloride derivative, L-Norvaline ethyl ester HCl, is utilized in biochemical research and pharmaceutical development, often serving as a more soluble precursor to L-Norvaline.[2] This technical guide provides an in-depth overview of this compound's role in arginase inhibition, the subsequent impact on the nitric oxide synthase (NOS) pathway, and relevant experimental protocols. While quantitative inhibitory data for the ethyl ester form is limited in publicly available literature, the inhibitory actions of the parent compound, L-Norvaline, are well-documented and serve as the primary basis for understanding its mechanism of action.

Introduction: The Arginase-NOS Axis

Arginase and nitric oxide synthase (NOS) are two critical enzymes that compete for the same substrate: L-arginine. This competition forms a crucial regulatory node in numerous physiological and pathological processes.

-

Arginase Pathway: Arginase catalyzes the hydrolysis of L-arginine to L-ornithine and urea (B33335), playing a key role in the urea cycle for the detoxification of ammonia.[3] L-ornithine is a precursor for the synthesis of polyamines and proline, which are essential for cell growth and collagen production.

-

Nitric Oxide Synthase (NOS) Pathway: NOS enzymes (endothelial NOS, neuronal NOS, and inducible NOS) oxidize L-arginine to produce nitric oxide (NO) and L-citrulline.[4] NO is a critical signaling molecule involved in vasodilation, neurotransmission, and immune responses.

Upregulation of arginase activity can deplete the available pool of L-arginine, thereby limiting NO production. This reduction in NO bioavailability is implicated in endothelial dysfunction, a hallmark of various cardiovascular diseases.[1]

Mechanism of Action: L-Norvaline and Arginase Inhibition

L-Norvaline acts as a competitive inhibitor of arginase.[5] By binding to the active site of the arginase enzyme, it prevents the hydrolysis of L-arginine. This inhibition effectively increases the bioavailability of L-arginine for the nitric oxide synthase (NOS) pathway, leading to enhanced NO production. This compound is expected to be readily hydrolyzed in biological systems to yield L-Norvaline, thus exerting its inhibitory effect on arginase.

The downstream effects of enhanced NO production include the activation of soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP acts as a second messenger, activating protein kinase G (PKG) and leading to a cascade of phosphorylation events that ultimately result in smooth muscle relaxation and vasodilation.

Signaling Pathway of Arginase Inhibition by this compound

Caption: Mechanism of this compound in enhancing nitric oxide signaling.

Quantitative Data on Arginase Inhibition

Table 1: Inhibitory Data for L-Norvaline and Other Arginase Inhibitors

| Inhibitor | Target | IC50 | Ki | Notes |

| L-Norvaline | Arginase | Data not consistently reported as IC50 | Not specified | Known competitive inhibitor.[5] |

| Nω-hydroxy-nor-L-arginine (nor-NOHA) | Arginase | Not specified | Not specified | A potent arginase inhibitor. |

| (S)-(2-boronoethyl)-L-cysteine (BEC) | Arginase II | Not specified | 0.31 µM (pH 7.5) | A slow-binding competitive inhibitor. |

Note: This table is populated with data for L-Norvaline and related compounds to provide context. Further studies are required to determine the specific inhibitory constants for this compound.

Experimental Protocols

The following section outlines a general experimental workflow for assessing the arginase inhibitory activity of this compound. This protocol is a composite based on established methods for measuring arginase activity.

Arginase Activity Assay (Colorimetric)

This assay measures the amount of urea produced from the hydrolysis of L-arginine by arginase.

Materials:

-

This compound

-

Purified arginase enzyme or tissue/cell lysate

-

L-arginine solution

-

Urea standard solutions

-

Reagents for urea colorimetric detection (e.g., α-isonitrosopropiophenone)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents: Prepare stock solutions of this compound, L-arginine, and urea standards in an appropriate buffer (e.g., Tris-HCl).

-

Enzyme Reaction:

-

In a 96-well plate, add the arginase enzyme source.

-

Add varying concentrations of this compound to the wells.

-

Pre-incubate the enzyme with the inhibitor for a specified time.

-

Initiate the reaction by adding the L-arginine substrate.

-

Incubate at 37°C for a defined period (e.g., 30-60 minutes).

-

-

Stopping the Reaction: Terminate the reaction by adding a strong acid (e.g., a mixture of sulfuric acid, phosphoric acid, and water).

-

Urea Detection:

-

Add the colorimetric reagent (e.g., α-isonitrosopropiophenone) to each well.

-

Heat the plate to allow for color development.

-

Cool the plate to room temperature.

-

-

Measurement: Read the absorbance at the appropriate wavelength (e.g., 540 nm) using a microplate reader.

-

Data Analysis:

-

Generate a urea standard curve.

-

Calculate the concentration of urea produced in each sample.

-

Determine the percentage of arginase inhibition for each concentration of this compound.

-

Calculate the IC50 value.

-

Experimental Workflow for Arginase Inhibition Assay

Caption: A typical workflow for determining the arginase inhibitory activity of a compound.

Applications in Research and Drug Development

The ability of this compound to modulate the arginase-NOS pathway makes it a valuable tool for research in several areas:

-

Cardiovascular Disease: Investigating the potential to reverse endothelial dysfunction in conditions like hypertension, atherosclerosis, and diabetic vasculopathy.

-

Neuroscience: Exploring its role in neuroprotection, as arginase upregulation has been implicated in neurodegenerative diseases.

-

Immunology: Studying the modulation of immune responses, as both arginase and NOS are key enzymes in immune cells like macrophages.

-

Drug Discovery: Serving as a lead compound for the development of more potent and selective arginase inhibitors.

Conclusion

This compound, as a prodrug of the arginase inhibitor L-Norvaline, holds significant potential as a pharmacological tool and a basis for therapeutic development. By inhibiting arginase, it can effectively enhance the bioavailability of L-arginine for nitric oxide synthesis, thereby addressing conditions associated with NO deficiency. While further research is needed to quantify the specific inhibitory kinetics of the ethyl ester form, the well-established mechanism of L-Norvaline provides a strong foundation for its application in various research fields. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to investigate the effects of this compound and explore its therapeutic potential.

Chemical and Physical Properties

Table 2: Properties of L-Norvaline Ethyl Ester Hydrochloride

| Property | Value |

| Synonyms | L-Nva-OEt·HCl, L-2-Aminovaleric acid ethyl ester hydrochloride, H-Nva-OEt·HCl[2] |

| CAS Number | 40918-51-2[2] |

| Molecular Formula | C₇H₁₅NO₂ · HCl[2] |

| Molecular Weight | 181.66 g/mol [2] |

| Appearance | White powder[2] |

| Purity | ≥ 99% (HPLC)[2] |

| Melting Point | 115-119 ºC[2] |

| Storage Conditions | 0-8°C[2] |

References

- 1. Arginase Inhibitor in the Pharmacological Correction of Endothelial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Regulation of urea synthesis in rat liver. Inhibition of urea synthesis by L-norvaline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of three inhibitors of endothelial nitric oxide synthase in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

A Technical Guide to the Synthesis of L-Norvaline Ethyl Ester Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth guide to the synthesis of L-Norvaline ethyl ester hydrochloride, a derivative of the amino acid L-norvaline. This compound serves as a valuable building block in pharmaceutical development and biochemical research, particularly in peptide synthesis and as a precursor for more complex molecules.[1] The most common and efficient method for this synthesis is the Fischer-Speier esterification, which involves the reaction of L-norvaline with ethanol (B145695) in the presence of an acid catalyst.[2][3][4]

Synthesis Overview

The synthesis proceeds via the Fischer esterification of the carboxylic acid group of L-norvaline with ethanol. Thionyl chloride (SOCl₂) is employed as the catalyst. It reacts with ethanol in situ to generate dry hydrogen chloride (HCl) gas and sulfurous acid diester, which drives the esterification reaction forward. The HCl also protonates the amine group, forming the hydrochloride salt of the final ester product.

Reaction: L-Norvaline + Ethanol --(SOCl₂)--> L-Norvaline ethyl ester HCl + SO₂ + HCl

Experimental Protocol

This protocol details a standard laboratory procedure for the synthesis of L-Norvaline ethyl ester hydrochloride.

Materials:

-

L-Norvaline (MW: 117.15 g/mol )[5]

-

Absolute Ethanol (EtOH)

-

Thionyl Chloride (SOCl₂)

-

Diethyl ether (anhydrous)

Equipment:

-

Round-bottom flask (appropriate size)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Büchner funnel and filter flask

-

Vacuum desiccator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend L-Norvaline (1.0 eq) in absolute ethanol. Cool the suspension in an ice bath to 0-5 °C with continuous stirring.

-

Addition of Thionyl Chloride: Slowly add thionyl chloride (1.1 - 1.5 eq) dropwise to the cooled suspension via a dropping funnel over a period of 1-2 hours. It is critical to maintain the temperature below 10 °C during the addition to control the exothermic reaction.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Subsequently, heat the mixture to reflux (approximately 50-60 °C) and maintain for 3-4 hours.[6] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent (excess ethanol) and any volatile by-products under reduced pressure using a rotary evaporator. This will yield the crude L-Norvaline ethyl ester hydrochloride.[7]

-

Purification (Recrystallization): Dissolve the crude solid product in a minimum amount of warm absolute ethanol. Slowly add anhydrous diethyl ether to the solution until it becomes cloudy.[7]

-

Crystallization and Drying: Cool the solution to 0 °C to facilitate the precipitation of the purified product.[7] Collect the white crystalline solid by vacuum filtration, wash with a small amount of cold anhydrous diethyl ether, and dry under vacuum to a constant weight.[7] Store the final product in a sealed container at 2-8°C.[8]

Data Presentation

The following tables summarize the key physical and chemical properties of L-Norvaline ethyl ester hydrochloride.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₅NO₂ · HCl | [1][9] |

| Molecular Weight | 181.66 g/mol | [1][8][9] |

| Appearance | White to off-white crystalline solid/powder | [1][8][10] |

| Melting Point | 108-119 °C | [1][10][11] |

| Purity (by HPLC/NMR) | ≥ 98% | [8][10][12] |

Table 2: Spectroscopic and Analytical Data

| Analysis | Data | Reference(s) |

| ¹H NMR | Spectrum consistent with structure | [8][13] |

| ¹³C NMR | Spectrum available and consistent with structure | [13] |

| IR Spectroscopy | Spectrum available and consistent with structure | [13] |

| Optical Rotation | [α]D²⁰ = +8° to +10° (c=1 or 2 in H₂O) | [1][10][11] |

Visualized Workflows and Mechanisms

Diagram 1: Fischer Esterification Mechanism

The following diagram illustrates the acid-catalyzed mechanism for the esterification of L-Norvaline.

Caption: Mechanism of acid-catalyzed Fischer esterification.

Diagram 2: Experimental Workflow

This diagram outlines the logical flow of the synthesis protocol from starting materials to the final, purified product.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 4. Fischer Esterification [organic-chemistry.org]

- 5. L-Norvaline | C5H11NO2 | CID 65098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. JP4356292B2 - Method for producing amino acid ester hydrochloride - Google Patents [patents.google.com]

- 7. scielo.br [scielo.br]

- 8. file.leyan.com [file.leyan.com]

- 9. scbt.com [scbt.com]

- 10. L-Norvaline Ethyl Ester Hydrochloride 40918-51-2 | TCI AMERICA [tcichemicals.com]

- 11. L-Norvaline Ethyl Ester Hydrochloride 40918-51-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. L-Norvaline ethyl ester hydrochloride(40918-51-2) 1H NMR spectrum [chemicalbook.com]

A Technical Comparison of L-Norvaline and its Ethyl Ester Prodrug

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

L-Norvaline, a non-proteinogenic amino acid and a known inhibitor of arginase, has garnered significant interest for its therapeutic potential in cardiovascular and neurodegenerative diseases. To enhance its pharmacokinetic profile, derivatives such as L-Norvaline ethyl ester hydrochloride have been synthesized. This technical guide provides a comprehensive comparison of L-Norvaline and its ethyl ester derivative, focusing on their chemical properties, synthesis, and biological activities. While direct comparative in vivo studies are limited, this paper extrapolates the expected advantages of the ethyl ester prodrug approach based on established principles of medicinal chemistry and pharmacology. Detailed experimental protocols for synthesis and key biological assays are provided to facilitate further research and development.

Introduction

L-Norvaline is a structural isomer of the branched-chain amino acid valine and has been identified as a modulator of several key enzymatic pathways.[1][2] Its primary mechanism of action is the inhibition of arginase, an enzyme that competes with nitric oxide synthase (NOS) for their common substrate, L-arginine.[3] By inhibiting arginase, L-Norvaline can increase the bioavailability of L-arginine for NOS, leading to enhanced nitric oxide (NO) production. This has significant implications for endothelial function and blood flow.[3] Beyond arginase inhibition, L-Norvaline has also been shown to inhibit ribosomal protein S6 kinase β-1 (S6K1) and ornithine transcarbamylase (OTC).[4][5][6]

Despite its therapeutic potential, the oral bioavailability of amino acids like L-Norvaline can be limited. The L-Norvaline ethyl ester hydrochloride is a prodrug of L-Norvaline, designed to improve its absorption and systemic exposure.[3] Esterification of the carboxylic acid moiety increases the lipophilicity of the molecule, which is expected to enhance its ability to cross biological membranes. Once absorbed, the ester is hydrolyzed by endogenous esterases to release the active parent compound, L-Norvaline. This guide will delve into the known properties of both compounds and provide a framework for their comparative evaluation.

Physicochemical Properties

A comparison of the key physicochemical properties of L-Norvaline and L-Norvaline ethyl ester HCl is crucial for understanding their potential pharmacokinetic differences.

| Property | L-Norvaline | This compound |

| Molecular Formula | C5H11NO2 | C7H16ClNO2 |

| Molecular Weight | 117.15 g/mol [7] | 181.66 g/mol |

| Appearance | White to off-white powder | White to off-white crystalline powder[8] |

| Melting Point | >300 °C[9] | 104-106 °C |

| Solubility | Soluble in water | Favorable solubility profile for formulations[3] |

| Storage Conditions | Room temperature | 0-8 °C[3] |

Synthesis and Formulation

Synthesis of L-Norvaline

While L-Norvaline is a naturally occurring amino acid, it can also be synthesized chemically. A common method involves the Strecker amino acid synthesis or variations thereof, starting from the corresponding aldehyde.

Synthesis of this compound

The esterification of L-Norvaline to its ethyl ester is a standard procedure in organic chemistry, often carried out to protect the carboxylic acid group during peptide synthesis or to create a more lipophilic prodrug. The hydrochloride salt is then formed to improve stability and handling.

References

- 1. supplementengineer.com [supplementengineer.com]

- 2. vitabase.com [vitabase.com]

- 3. chemimpex.com [chemimpex.com]

- 4. sites.biu.ac.il [sites.biu.ac.il]

- 5. Frontiers | Ornithine Transcarbamylase – From Structure to Metabolism: An Update [frontiersin.org]

- 6. Ornithine Transcarbamylase – From Structure to Metabolism: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 7. L-Norvaline | C5H11NO2 | CID 65098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. L-Norvaline Ethyl Ester Hydrochloride 40918-51-2 | TCI AMERICA [tcichemicals.com]

- 9. Reports of L-Norvaline Toxicity in Humans May Be Greatly Overstated - PMC [pmc.ncbi.nlm.nih.gov]

L-Norvaline Ethyl Ester HCl: A Technical Guide for Researchers

CAS Number: 40918-51-2

This technical guide provides an in-depth overview of L-Norvaline ethyl ester hydrochloride (HCl), a key intermediate in pharmaceutical synthesis and a compound of interest for its potential biological activities. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of its chemical properties, synthesis, and relevant biological pathways.

Chemical and Physical Properties

L-Norvaline ethyl ester HCl is the ethyl ester form of the amino acid L-Norvaline, provided as a hydrochloride salt. Its esterification enhances its solubility in organic solvents, facilitating its use in various chemical reactions.

| Property | Value | References |

| CAS Number | 40918-51-2 | [1][2][3][4][5][6][7] |

| Molecular Formula | C₇H₁₆ClNO₂ | [3][4][6] |

| Molecular Weight | 181.66 g/mol | [3][4][6] |

| Appearance | White to almost white powder or crystals | [8] |

| Purity | >98.0% | [8] |

| Melting Point | 104-106 °C or 115-119 °C | [3][5] |

| Boiling Point | 175.4 °C at 760 mmHg | [3] |

| Storage Conditions | 0-8 °C | [3][5] |

| Synonyms | (S)-2-Aminopentanoic Acid Ethyl Ester Hydrochloride, H-Nva-OEt·HCl, Ethyl (S)-2-aminopentanoate hydrochloride | [1][3][8] |

Synthesis and Application in Pharmaceutical Manufacturing

This compound is a crucial building block in the synthesis of several pharmaceuticals, most notably the angiotensin-converting enzyme (ACE) inhibitor, Perindopril (B612348).[3][5][9]

Experimental Protocol: Synthesis of this compound

This protocol describes a common method for the synthesis of this compound from L-Norvaline.

Materials:

-

L-Norvaline

-

Denatured Ethanol (B145695)

-

Thionyl chloride

Procedure:

-

In a suitable reactor, suspend L-Norvaline (35 kg) in denatured ethanol (approximately 300 kg).

-

Slowly and gradually, introduce thionyl chloride (approximately 60 kg) into the mixture.

-

Stir the reaction mixture for 15 minutes.

-

Heat the mixture to reflux and maintain for 3 hours.

-

After the reflux period, evaporate the ethanol under vacuum.

-

Take up the resulting residue with 300 liters of cyclohexane and heat to boiling.

-

Allow the solution to cool, which will cause the product to crystallize.

-

Filter the crystals, wash with cyclohexane, and dry to yield L-Norvaline ethyl ester hydrochloride.[3]

Experimental Workflow: Synthesis of Perindopril

This compound serves as a key starting material in the multi-step synthesis of Perindopril. The following diagram illustrates a simplified workflow.

Caption: Simplified workflow for the synthesis of Perindopril.

Biological Activity and Signaling Pathways

While this compound is primarily used as a synthetic intermediate, its core structure, L-Norvaline, exhibits significant biological activity as an inhibitor of the enzyme arginase.[1][10] It is presumed that the ethyl ester form is readily hydrolyzed in vivo to the active L-Norvaline. Arginase inhibition has important implications for various physiological and pathological processes, particularly those involving nitric oxide (NO) signaling.

Signaling Pathway: L-Norvaline as an Arginase Inhibitor

L-Norvaline competitively inhibits arginase, an enzyme that metabolizes L-arginine to urea (B33335) and L-ornithine. By inhibiting arginase, L-Norvaline increases the bioavailability of L-arginine for nitric oxide synthase (NOS), leading to enhanced NO production.[10] Increased NO has vasodilatory effects and plays a role in neurotransmission and immune responses. Furthermore, L-Norvaline has been shown to inhibit p70 ribosomal S6 kinase 1 (p70S6K1), which may contribute to its anti-inflammatory effects.[11]

Caption: L-Norvaline's mechanism of action as an arginase inhibitor.

Experimental Protocol: Arginase Activity Assay

This protocol provides a general method for assessing arginase activity, which can be used to evaluate the inhibitory potential of L-Norvaline.

Materials:

-

Tissue or cell lysate

-

L-arginine solution (substrate)

-

Urea standard solutions

-

Colorimetric reagents for urea detection (e.g., α-isonitrosopropiophenone)

-

L-Norvaline (as inhibitor)

-

Tris-HCl buffer

Procedure:

-

Prepare tissue or cell lysates in a suitable buffer.

-

Pre-incubate the lysate with various concentrations of L-Norvaline for a specified time.

-

Initiate the enzymatic reaction by adding L-arginine solution.

-

Incubate the reaction mixture at 37 °C for a defined period.

-

Stop the reaction by adding an acidic solution.

-

Determine the amount of urea produced using a colorimetric method. The absorbance is measured at a specific wavelength (e.g., 540 nm).

-

Compare the urea production in the presence and absence of L-Norvaline to determine the inhibitory activity.[11]

Conclusion

This compound is a valuable chemical entity for the pharmaceutical industry, primarily as a precursor in the synthesis of Perindopril. Beyond its role in synthesis, the biological activity of its parent compound, L-Norvaline, as an arginase inhibitor, opens avenues for research into its therapeutic potential in cardiovascular and neurological disorders. This guide provides a foundational understanding of its properties, synthesis, and biological relevance to aid researchers in their scientific endeavors.

References

- 1. chemimpex.com [chemimpex.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. US4914214A - Process for the industrial synthesis of perindopril - Google Patents [patents.google.com]

- 4. WO2005100317A1 - Process for the preparation of perindopril - Google Patents [patents.google.com]

- 5. US7291745B2 - Process for the preparation of perindopril - Google Patents [patents.google.com]

- 6. scbt.com [scbt.com]

- 7. calpaclab.com [calpaclab.com]

- 8. L-Norvaline Ethyl Ester Hydrochloride 40918-51-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. Perindopril | C19H32N2O5 | CID 107807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. caymanchem.com [caymanchem.com]

L-Norvaline Ethyl Ester HCl: A Technical Review for Drug Development Professionals

An In-depth Guide to the Synthesis, Postulated Mechanism of Action, and Therapeutic Potential of a Promising Arginase Inhibitor Prodrug

Executive Summary

L-Norvaline, a potent inhibitor of the arginase enzyme, holds significant promise in therapeutic areas where nitric oxide (NO) bioavailability is a key factor, including cardiovascular diseases and neurodegenerative disorders. L-Norvaline ethyl ester hydrochloride is a derivative designed to potentially enhance the pharmacokinetic properties of the parent compound. This technical guide provides a comprehensive review of the available scientific literature on L-Norvaline ethyl ester HCl, focusing on its synthesis, physicochemical properties, and, by extension of the prodrug hypothesis, its biological activities and mechanisms of action. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

L-Norvaline is a non-proteinogenic amino acid that has garnered considerable interest for its ability to inhibit arginase, an enzyme that competes with nitric oxide synthase (NOS) for their common substrate, L-arginine. By inhibiting arginase, L-Norvaline effectively increases the availability of L-arginine for NOS, leading to enhanced NO production. This mechanism is crucial for vasodilation, immune response, and neurotransmission. This compound is a salt of the ethyl ester derivative of L-Norvaline. The esterification of the carboxylic acid group is a common strategy in medicinal chemistry to create prodrugs with potentially improved oral bioavailability and cellular permeability. It is hypothesized that L-Norvaline ethyl ester is rapidly hydrolyzed in vivo by esterases to release the active L-Norvaline.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 40918-51-2 | [1][2] |

| Molecular Formula | C₇H₁₅NO₂ · HCl | [1][2] |

| Molecular Weight | 181.66 g/mol | [1][2] |

| Appearance | White to off-white powder or crystals | [1] |

| Melting Point | 115-119 °C | [1] |

| Purity | ≥ 99% (HPLC) | [1] |

| Optical Rotation | [α]²⁰D = +8 ± 2º (c=1 in H₂O) | [1] |

| Solubility | Soluble in DMSO (100 mg/mL) | [3] |

| Storage | 4°C, sealed storage, away from moisture. Stock solutions: -80°C for 6 months, -20°C for 1 month. | [3] |

Synthesis

The synthesis of this compound typically follows a standard esterification procedure for amino acids. A general protocol is described below.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize L-Norvaline ethyl ester hydrochloride via Fischer esterification.

Materials:

-

L-Norvaline

-

Anhydrous ethanol (B145695)

-

Thionyl chloride (SOCl₂) or dry hydrogen chloride (HCl) gas

-

Diethyl ether

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

Procedure:

-

Suspend L-Norvaline in anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the suspension in an ice bath.

-

Slowly add thionyl chloride dropwise to the cooled suspension. Alternatively, bubble dry HCl gas through the suspension.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be recrystallized from a suitable solvent system, such as ethanol/diethyl ether, to yield purified L-Norvaline ethyl ester hydrochloride.

Biological Activity and Mechanism of Action (Prodrug Hypothesis)

While direct experimental data on the biological activity of this compound is scarce, it is widely postulated to function as a prodrug of L-Norvaline. The proposed mechanism involves the enzymatic hydrolysis of the ethyl ester in vivo to release L-Norvaline, which then exerts its pharmacological effects.

Postulated In Vivo Conversion

The following diagram illustrates the hypothesized conversion of this compound to L-Norvaline.

Caption: Hypothesized conversion of this compound to L-Norvaline.

Arginase Inhibition and Nitric Oxide Production

The primary mechanism of action of L-Norvaline is the inhibition of arginase. This leads to an increased bioavailability of L-arginine for nitric oxide synthase (NOS), thereby enhancing the production of nitric oxide (NO).

The signaling pathway is depicted below:

Caption: L-Norvaline inhibits arginase, increasing L-arginine for NO synthesis.

Therapeutic Potential and Preclinical Evidence (Based on L-Norvaline)

The therapeutic potential of L-Norvaline, and by extension its ethyl ester prodrug, has been explored in several preclinical models.

Neuroprotection in Alzheimer's Disease

Studies have shown that L-Norvaline can be neuroprotective in animal models of Alzheimer's disease.[4][5] The proposed mechanism involves the reduction of neuroinflammation and amyloid-beta deposition, and an increase in neuroplasticity-related proteins.

Table 2: Preclinical Studies of L-Norvaline in Alzheimer's Disease Models

| Study Model | Treatment Regimen | Key Findings | Reference |

| 3xTg-AD mice | 250 mg/L L-Norvaline in drinking water for 2.5 months | - Reversal of cognitive decline- Reduced beta-amyloidosis- Alleviated microgliosis- Reduced TNF-α transcription levels- Increased levels of PSD-95 | [4][5] |

Cardiovascular Effects

By enhancing NO production, L-Norvaline is expected to have beneficial effects on the cardiovascular system, including blood pressure regulation.

Experimental Protocols (Adapted for this compound)

The following are generalized protocols that can be adapted for the evaluation of this compound.

Arginase Inhibition Assay

Objective: To determine the inhibitory potential of this compound on arginase activity.

Principle: Arginase activity is measured by the colorimetric determination of urea produced from the hydrolysis of L-arginine.

Materials:

-

Purified arginase enzyme

-

L-arginine solution

-

This compound (test compound)

-

Urea standard solution

-

Colorimetric reagents for urea detection (e.g., α-isonitrosopropiophenone)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of this compound.

-

In a 96-well plate, add the arginase enzyme, activation buffer, and the test compound or vehicle control.

-

Pre-incubate to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding L-arginine.

-

Incubate at 37°C for a defined period.

-

Stop the reaction.

-

Add the colorimetric reagents for urea detection and incubate to allow for color development.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of inhibition and determine the IC₅₀ value.

The workflow for this assay is depicted below:

Caption: A typical workflow for an in vitro arginase inhibition assay.

Conclusion and Future Directions

This compound is a promising derivative of the arginase inhibitor L-Norvaline. Based on the principles of prodrug design, it is hypothesized to offer improved pharmacokinetic properties, though direct experimental evidence is currently lacking in the public domain. The extensive preclinical data on L-Norvaline in models of neurodegenerative and cardiovascular diseases provide a strong rationale for the further investigation of its ethyl ester derivative.

Future research should focus on:

-

Pharmacokinetic studies: Directly comparing the oral bioavailability and metabolic fate of this compound with L-Norvaline.

-

In vitro and in vivo efficacy studies: Quantifying the arginase inhibitory activity of this compound and evaluating its efficacy in relevant disease models.

-

Formulation development: Optimizing formulations of this compound to maximize its therapeutic potential.

This technical guide, based on the available literature, underscores the potential of this compound as a valuable compound for further research and development in therapeutic areas where arginase inhibition is a key target.

References

- 1. chemimpex.com [chemimpex.com]

- 2. scientificlabs.ie [scientificlabs.ie]

- 3. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Norvaline Reduces Blood Pressure and Induces Diuresis in Rats with Inherited Stress-Induced Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | 氨基酸衍生物 | MCE [medchemexpress.cn]

Methodological & Application

Application Notes and Protocols for In Vivo Experimentation with L-Norvaline Ethyl Ester HCl

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Norvaline, a non-proteinogenic amino acid, is an inhibitor of the enzyme arginase.[1] By inhibiting arginase, L-Norvaline increases the bioavailability of L-arginine, a common substrate for both arginase and nitric oxide synthase (NOS). This redirection of L-arginine towards NOS leads to an increase in the production of nitric oxide (NO), a critical signaling molecule involved in various physiological processes, including vasodilation and neurotransmission. L-Norvaline ethyl ester hydrochloride is a prodrug of L-Norvaline, designed to enhance its bioavailability. Following administration, it is anticipated to be rapidly hydrolyzed to L-Norvaline.

These application notes provide a detailed framework for in vivo experimental protocols involving L-Norvaline ethyl ester HCl, focusing on its role as an arginase inhibitor and its subsequent effects on the nitric oxide signaling pathway. The provided protocols are based on available data for L-Norvaline and related compounds and should be adapted and optimized for specific experimental needs.

Data Presentation

Table 1: In Vivo Dosage and Administration of a Tripeptide Containing this compound in Mice

| Compound | Animal Model | Dosage | Administration Route | Observed Effects | LD50 (single dose) | Reference |

| L-proline-m-bis (2-chloroethyl) amino-L-phenylalanyl-L-norvaline ethyl ester hydrochloride (MF13) | Nude mice with human colon cancer xenografts | 15 mg/kg | Intraperitoneal (i.p.) | >85% inhibition of tumor growth | 27 mg/kg (i.p.) | [2] |

| Mice with liquid tumors | 15 mg/kg | Intraperitoneal (i.p.) | Therapeutic effect, complete remission | 27 mg/kg (i.p.) | [2] |

Note: This data is for a larger tripeptide containing this compound and should be used as a preliminary reference for dosing studies of this compound alone.

Table 2: In Vivo Dosage and Administration of L-Norvaline in Rodents

| Compound | Animal Model | Dosage | Administration Route | Duration | Observed Effects | Reference |

| L-Norvaline | Triple-transgenic mouse model of Alzheimer's disease (3xTg-AD) | 250 mg/L | In drinking water | 2.5 months | Reversal of cognitive decline, reduced beta-amyloidosis | [3] |

Note: This data is for the parent compound, L-Norvaline, and provides insight into chronic administration strategies.

Experimental Protocols

Preparation of this compound for In Vivo Administration

This protocol is based on a commercially available formulation for in vivo use.

Materials:

-

L-Norvaline ethyl ester hydrochloride

-

Dimethyl sulfoxide (B87167) (DMSO)

-

PEG300

-

Tween-80

-

Sterile saline (0.9% NaCl)

-

Sterile microcentrifuge tubes

-

Vortex mixer

Procedure:

-

Prepare a stock solution in DMSO: Dissolve this compound in DMSO to a concentration of 25.0 mg/mL. Ensure the solution is clear.

-

Prepare the vehicle mixture: In a sterile tube, combine PEG300 and Tween-80.

-

Formulate the final solution: For a 1 mL final working solution, add 100 µL of the 25.0 mg/mL this compound stock solution in DMSO to 400 µL of PEG300. Mix thoroughly by vortexing.

-

Add 50 µL of Tween-80 to the mixture and vortex until homogenous.

-

Bring the final volume to 1 mL by adding 450 µL of sterile saline. Vortex thoroughly to ensure a clear and homogenous solution.

-

The final concentration of this working solution will be 2.5 mg/mL.

-

It is recommended to prepare the working solution fresh on the day of use.

In Vivo Efficacy Study in a Mouse Model (General Protocol)

This protocol provides a general framework. The specific animal model, disease induction, and endpoints will depend on the research question.

Materials and Animals:

-

Appropriate mouse strain (e.g., C57BL/6 for general studies, or a specific disease model)

-

This compound working solution (prepared as in Protocol 1)

-

Vehicle control solution (prepared as in Protocol 1, but with pure DMSO instead of the drug stock)

-

Sterile syringes and needles for administration

-

Animal balance

-

Calipers for tumor measurement (if applicable)

Procedure:

-

Animal Acclimatization: Acclimate animals to the housing conditions for at least one week before the start of the experiment.

-

Group Allocation: Randomly assign animals to experimental groups (e.g., Vehicle Control, this compound treatment group). A typical group size is 8-10 animals.

-

Disease Induction (if applicable): Induce the disease or condition of interest according to established protocols.

-

Dosing:

-

Weigh each animal to determine the correct injection volume.

-

Based on the study of the related tripeptide MF13, a starting dose of 15 mg/kg can be considered for a pilot study.[2] The dosing volume should be calculated based on the concentration of the working solution (2.5 mg/mL).

-

Administer the this compound working solution or the vehicle control solution via the desired route (e.g., intraperitoneal injection).

-

The frequency of administration will depend on the experimental design (e.g., once daily, every other day).

-

-

Monitoring:

-

Monitor the animals daily for any signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.

-

Measure relevant parameters throughout the study (e.g., tumor volume, blood pressure, cognitive function).

-

-

Endpoint Analysis: At the end of the study, euthanize the animals and collect tissues for further analysis (e.g., arginase activity assay, nitric oxide measurement).

Measurement of Arginase Activity in Tissue Homogenates

Materials:

-

Tissue samples (e.g., liver, kidney, brain) collected from experimental animals

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 0.1% Triton X-100, protease inhibitors)

-

Arginase reaction buffer (e.g., 10 mM MnCl2, 50 mM Tris-HCl pH 7.5)

-

L-arginine solution (0.5 M, pH 9.7)

-

Urea (B33335) standard solutions

-

Colorimetric reagents for urea detection (e.g., α-isonitrosopropiophenone)

-

Spectrophotometer

Procedure:

-

Tissue Homogenization: Homogenize the collected tissue samples in ice-cold lysis buffer.

-

Centrifugation: Centrifuge the homogenates to pellet cellular debris and collect the supernatant containing the arginase enzyme.

-

Enzyme Activation: Pre-activate the arginase in the supernatant by incubating with the arginase reaction buffer containing MnCl2.

-

Arginase Reaction: Initiate the reaction by adding the L-arginine solution to the activated enzyme and incubate at 37°C. The arginase will convert L-arginine to urea and L-ornithine.

-

Stop Reaction: Stop the reaction by adding an acid solution.

-

Urea Quantification: Add the colorimetric reagents for urea detection and incubate. Measure the absorbance at the appropriate wavelength using a spectrophotometer.

-

Calculation: Determine the urea concentration in the samples by comparing the absorbance to a urea standard curve. Arginase activity is expressed as the amount of urea produced per unit of time per milligram of protein.

Measurement of Nitric Oxide (NO) Production via the Griess Assay

The Griess assay measures the concentration of nitrite (B80452) (NO2-), a stable and nonvolatile breakdown product of NO.

Materials:

-

Plasma or tissue homogenate samples

-

Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid)

-

Nitrite standard solutions

-

Microplate reader

Procedure:

-

Sample Preparation: Collect plasma or prepare tissue homogenates from the experimental animals. If using tissue homogenates, deproteinize the samples.

-

Standard Curve: Prepare a series of nitrite standard solutions of known concentrations.

-

Griess Reaction: Add the Griess reagent to the samples and standards in a microplate.

-

Incubation: Incubate the plate at room temperature, protected from light, to allow for the colorimetric reaction to occur. Nitrite reacts with the Griess reagent to form a purple azo dye.

-

Measurement: Measure the absorbance at approximately 540 nm using a microplate reader.

-

Calculation: Determine the nitrite concentration in the samples by comparing their absorbance to the nitrite standard curve.

Mandatory Visualizations

Caption: A generalized workflow for in vivo experiments with this compound.

Caption: The proposed signaling pathway of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. High anticancer efficacy of L-proline-m-bis (2-chloroethyl) amino-L-phenylalanyl-L-norvaline ethyl ester hydrochloride (MF13) in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. L-Norvaline, a new therapeutic agent against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for L-Norvaline Ethyl Ester HCl Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Norvaline (B554988), a non-proteinogenic amino acid and an analog of L-valine, is recognized as an inhibitor of the enzyme arginase.[1][2] Its derivative, L-Norvaline ethyl ester HCl, is utilized in research for its potential to modulate nitric oxide (NO) production, a critical signaling molecule in various physiological processes, including cardiovascular function and immune response.[3] Arginase competes with nitric oxide synthase (NOS) for their common substrate, L-arginine. By inhibiting arginase, L-Norvaline and its derivatives can increase the bioavailability of L-arginine for NOS, leading to enhanced NO synthesis. These application notes provide a comprehensive framework for designing and conducting cell-based assays to investigate the biological activity of this compound.

Signaling Pathway of this compound

The proposed primary mechanism of action for this compound involves the inhibition of arginase, which in turn increases the substrate availability for nitric oxide synthase (NOS), leading to elevated nitric oxide (NO) production. This enhanced NO signaling can have various downstream effects, including vasodilation and potential impacts on cell survival and apoptosis.

Caption: Proposed signaling pathway of this compound.

Experimental Workflow

A systematic approach is recommended to evaluate the effects of this compound in a cell-based system. The workflow should encompass the assessment of the primary target engagement (arginase inhibition), the immediate downstream effect (NO production), and the broader cellular consequences (cell viability and apoptosis).

Caption: A typical experimental workflow for cell-based assays.

Key Experimental Protocols

Cell Culture and Treatment

-

Cell Line Selection: Human Umbilical Vein Endothelial Cells (HUVECs) are a relevant cell line for studying vascular effects. Other cell types, such as macrophage cell lines (e.g., RAW 264.7), can also be used depending on the research focus.

-

Culture Conditions: Culture cells in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

-

Preparation of this compound Stock Solution: Prepare a high-concentration stock solution (e.g., 100 mM) in a suitable solvent (e.g., sterile water or DMSO). Further dilutions should be made in cell culture medium to achieve the final desired concentrations.

-

Treatment Protocol: Seed cells in multi-well plates and allow them to adhere and reach a desired confluency (typically 70-80%). Replace the medium with fresh medium containing various concentrations of this compound. A suggested starting dose range is 1 µM to 10 mM, including the potentially cytotoxic concentration of 125 µM.[1][4] Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).

Arginase Activity Assay

This assay measures the amount of urea produced from the hydrolysis of L-arginine by arginase.

-

Principle: Arginase activity is determined by colorimetrically measuring the concentration of urea generated.

-

Procedure:

-

After treatment with this compound, wash the cells with cold PBS.

-

Lyse the cells using a lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, with 1 µM pepstatin A, 1 µM leupeptin, and 0.4% Triton X-100).[5][6][7]

-

Centrifuge the lysate to remove cell debris.

-

Incubate the cell lysate with a substrate buffer containing L-arginine.

-

Stop the reaction and add a colorimetric reagent that reacts with the urea produced.

-

Measure the absorbance at the appropriate wavelength (e.g., 430 nm or 570 nm depending on the kit) using a microplate reader.

-

Calculate arginase activity based on a urea standard curve.

-

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite (B80452) (NO₂⁻), a stable and nonvolatile breakdown product of NO, in the cell culture supernatant.

-

Principle: The Griess reagent converts nitrite into a colored azo compound, and the absorbance is measured.

-

Procedure:

-

After treating the cells with this compound for the desired time, collect the cell culture supernatant.

-

In a 96-well plate, mix the supernatant with the Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).

-

Incubate at room temperature for a specified time (e.g., 10-15 minutes) to allow for color development.

-

Measure the absorbance at 540-570 nm using a microplate reader.

-

Determine the nitrite concentration from a sodium nitrite standard curve.

-

Cell Viability Assay (MTT Assay)

This assay assesses the metabolic activity of cells as an indicator of cell viability.

-

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form a purple formazan (B1609692) product.

-

Procedure:

-

After treatment with this compound, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Express cell viability as a percentage of the vehicle-treated control.

-

Apoptosis Assay (Annexin V Staining)

This assay detects the externalization of phosphatidylserine (B164497) (PS), an early marker of apoptosis.

-

Principle: Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC). Propidium iodide (PI) is used as a counterstain to identify necrotic cells.

-

Procedure:

-

After treatment, harvest the cells (including both adherent and floating cells).

-

Wash the cells with cold PBS and resuspend them in Annexin V binding buffer.

-

Add fluorescently labeled Annexin V and PI to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry.

-

Quantify the percentage of viable, early apoptotic, late apoptotic, and necrotic cells.

-

Data Presentation

Quantitative data should be summarized in tables to facilitate comparison between different treatment groups.

Table 1: Dose-Dependent Effect of this compound on Arginase Activity

| Concentration (µM) | Arginase Activity (% of Control) | Standard Deviation |

| 0 (Vehicle Control) | 100 | ± X.X |

| 1 | ||

| 10 | ||

| 100 | ||

| 125 | ||

| 1000 | ||

| 10000 |

Table 2: Dose-Dependent Effect of this compound on Nitric Oxide Production

| Concentration (µM) | Nitrite Concentration (µM) | Standard Deviation |

| 0 (Vehicle Control) | X.X | ± X.X |

| 1 | ||

| 10 | ||

| 100 | ||

| 125 | ||

| 1000 | ||

| 10000 |

Table 3: Dose-Dependent Effect of this compound on Cell Viability

| Concentration (µM) | Cell Viability (% of Control) | Standard Deviation |

| 0 (Vehicle Control) | 100 | ± X.X |

| 1 | ||

| 10 | ||

| 100 | ||

| 125 | ||

| 1000 | ||

| 10000 |

Table 4: Effect of this compound on Apoptosis

| Concentration (µM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |

| 0 (Vehicle Control) | |||

| 100 | |||

| 500 | |||

| 1000 |

Conclusion

These application notes and protocols provide a robust framework for investigating the cellular effects of this compound. By systematically evaluating its impact on arginase activity, nitric oxide production, cell viability, and apoptosis, researchers can gain valuable insights into its therapeutic potential and mechanism of action. Careful experimental design, including appropriate controls and dose-response studies, is crucial for obtaining reliable and reproducible data.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. caymanchem.com [caymanchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Cytotoxicity and mitochondrial dysfunction caused by the dietary supplement l-norvaline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Buy Norvaline, 2-methyl-, ethyl ester [smolecule.com]

- 6. Nitric oxide production by endothelial cells: comparison of three methods of quantification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Endothelial nitric oxide in humans in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Arginase Activity Assay Using L-Norvaline Ethyl Ester HCl

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arginase is a critical enzyme in the urea (B33335) cycle, catalyzing the hydrolysis of L-arginine to L-ornithine and urea.[1][2][3] Two isoforms, Arginase I (cytosolic, predominantly in the liver) and Arginase II (mitochondrial, with broader tissue distribution), play significant roles in various physiological and pathological processes.[2][4] Elevated arginase activity is implicated in cardiovascular diseases, cancer, and immune system disorders, making it a compelling target for drug development.[3][4] L-Norvaline, an analog of L-ornithine, is a known inhibitor of arginase.[5][6][7] Its ethyl ester derivative, L-Norvaline ethyl ester HCl, is utilized to potentially enhance cell permeability, allowing for more effective inhibition in cellular assays.[8][9][10]

This document provides a detailed protocol for a colorimetric arginase activity assay, suitable for screening potential inhibitors like this compound in various biological samples, including cell lysates. The assay is based on the quantification of urea, the product of the arginase reaction.[11][12][13]

Principle of the Assay

The arginase activity assay is a two-step process. First, the arginase present in the sample catalyzes the conversion of L-arginine to urea and L-ornithine. The reaction is then stopped, and the amount of urea produced is quantified using a colorimetric method. In the presence of an arginase inhibitor, the amount of urea generated will be reduced. The colorimetric detection of urea is commonly based on the Berthelot reaction or similar methods where urea reacts with a chromogenic agent in an acidic or alkaline medium to produce a colored product.[11][14][15] The intensity of the color, measured spectrophotometrically, is directly proportional to the urea concentration.[11]

Materials and Reagents

-

96-well clear, flat-bottom microplate

-

Microplate reader capable of measuring absorbance at 430 nm or 570 nm (depending on the urea detection reagent)

-

37°C incubator

-

L-Arginine solution

-

Tris-HCl buffer

-

Manganese chloride (MnCl₂)

-

This compound

-

Urea standard solution

-

Urea detection reagents (e.g., Reagent A and Reagent B from commercial kits)[11]

-

Cell lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, containing protease inhibitors and 0.4% (w/v) Triton X-100)[1][2]

-

Deproteinization spin columns (e.g., 10 kDa MWCO) for serum/plasma samples[2][12]

-

Ultrapure water

-

Phosphate-buffered saline (PBS)

Experimental Protocols

Preparation of Reagents

-

Arginase Assay Buffer: Prepare a 50 mM Tris-HCl buffer, pH 7.5, containing 10 mM MnCl₂. This buffer is used for activating arginase and as a diluent for the enzyme and substrate.

-

L-Arginine Substrate Solution: Prepare a stock solution of 0.5 M L-arginine in ultrapure water. The final concentration in the assay will typically be 50 mM.

-

This compound (Inhibitor) Stock Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., ultrapure water or DMSO). The final concentration for inhibition studies may need to be optimized, but a starting point can be derived from the known inhibitory concentrations of L-Norvaline (e.g., 10 mM in cell lysates).[5] Prepare a dilution series to determine the IC50 value.

-

Urea Standard Curve: Prepare a series of urea standards ranging from 0 to 1 mM by diluting a stock solution of urea in ultrapure water.[2]

Sample Preparation

-

Cell Lysates:

-

Harvest approximately 1 x 10⁶ cells and wash with cold PBS.[1][2]

-

Lyse the cell pellet in 100 µL of cold cell lysis buffer for 10 minutes on ice.[1][2]

-

Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cell debris.[1][2]

-

Collect the supernatant for the arginase activity assay.[1][2]

-

-

Serum and Plasma:

-

Samples may contain endogenous urea which can interfere with the assay.[2][12]

-

To remove pre-existing urea, use a 10 kDa MWCO spin column. Dilute the sample with water and centrifuge according to the manufacturer's instructions. Repeat the wash step.[2][12]

-

The deproteinized and urea-depleted sample is ready for the assay.

-

Arginase Activity Assay Protocol

-

Enzyme Activation: In a 96-well plate, add 40 µL of the prepared sample (cell lysate or pre-treated serum/plasma) to each well. For inhibitor studies, pre-incubate the sample with varying concentrations of this compound for a specified time (e.g., 15-30 minutes) at 37°C.

-

Reaction Initiation: Prepare a 5x Substrate Buffer by mixing 4 volumes of Arginine Buffer with 1 volume of Mn Solution.[2] To initiate the arginase reaction, add 10 µL of the 5x Substrate Buffer to each well.[2]

-

Incubation: Incubate the plate at 37°C for 1-2 hours.[2] The optimal incubation time may vary depending on the arginase activity in the sample and should be determined empirically.

-

Reaction Termination and Urea Detection:

-

Stop the reaction by adding 200 µL of the Urea Reagent (prepared by mixing equal volumes of Reagent A and Reagent B) to each well.[11] The acidic nature of this reagent typically stops the enzymatic reaction.

-

For the sample blank wells, add 10 µL of the 5x Substrate Buffer after adding the Urea Reagent.[11]

-

Incubate the plate at room temperature for 60 minutes to allow for color development.[11]

-

-

Measurement: Measure the absorbance at 430 nm using a microplate reader.[2]

Data Analysis

-

Urea Standard Curve: Plot the absorbance values of the urea standards against their known concentrations to generate a standard curve.

-

Urea Concentration in Samples: Determine the concentration of urea produced in each sample by interpolating their absorbance values on the urea standard curve.

-

Arginase Activity: Calculate the arginase activity using the following formula: Arginase Activity (U/L) = (Urea concentration in sample (µmol/L) / (Incubation time (min) x Sample volume (L))) One unit of arginase is defined as the amount of enzyme that catalyzes the formation of 1 µmole of urea per minute at 37°C.[4]

-

Inhibition Curve and IC50 Determination: For inhibitor studies, plot the percentage of arginase activity inhibition against the logarithm of the this compound concentration. The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be determined from this curve.

Quantitative Data Summary

| Parameter | Value/Range | Reference |

| L-Norvaline Inhibitory Concentration | 10 mM (for arginase in macrophage lysates) | [5] |

| Assay Detection Limit | ~0.3 U/L (for a 2-hour reaction) | [11] |

| Linear Range of Assay | 0.3 - 20 U/L (for a 2-hour reaction) | [2] |

| Optimal Sample Activity Range | 1 - 10 U/L | [2] |

| Urea Standard Concentration Range | 0 - 1 mM | [2] |

| Incubation Time (Arginase Reaction) | 1 - 2 hours | [2] |

| Incubation Time (Color Development) | 60 minutes | [11] |

| Absorbance Wavelength | 430 nm or 570 nm | [2][12] |

Visualizations

Signaling Pathway of Arginase and its Inhibition

Caption: Arginase metabolizes L-arginine; L-Norvaline ethyl ester inhibits this process.

Experimental Workflow for Arginase Activity Assay

Caption: Workflow for measuring arginase activity and inhibition.

Expected Results

When screening this compound, a dose-dependent decrease in arginase activity is expected. In cellular assays, the ethyl ester form may exhibit greater potency compared to L-Norvaline due to enhanced cell permeability. The IC50 value for this compound is anticipated to be in the millimolar range, similar to L-Norvaline.[5] For accurate and reproducible results, it is crucial to include appropriate controls, such as a no-enzyme control, a no-substrate control, and a positive control inhibitor if available.

Troubleshooting

-

High Background: This may be due to endogenous urea in the sample. Ensure proper sample preparation, including the use of spin columns for serum and plasma.[2][12]

-

Low Signal: This could be due to low arginase activity in the sample or suboptimal assay conditions. Consider increasing the sample amount, extending the incubation time, or ensuring the enzyme is fully activated with MnCl₂.

-

Precipitation upon Reagent Addition: Some samples may become turbid after the addition of the urea reagent.[11] If this occurs, centrifuge the samples and transfer the clear supernatant to a new plate for absorbance reading.[11]

-

Inconsistent Results: Ensure accurate pipetting, thorough mixing, and consistent incubation times. Run replicates for all samples and standards.

Conclusion

This application note provides a comprehensive protocol for the determination of arginase activity and the evaluation of its inhibitors, with a specific focus on this compound. The provided methodologies and data will aid researchers in the fields of drug discovery and biomedical research in their investigation of arginase as a therapeutic target. The enhanced cell permeability of this compound makes it a valuable tool for studying the intracellular roles of arginase.

References

- 1. resources.novusbio.com [resources.novusbio.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. Arginase I Expression and Activity in Human Mononuclear Cells After Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. medchemexpress.com [medchemexpress.com]